molecular formula C13H17BF2O3 B13409879 (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13409879
M. Wt: 270.08 g/mol
InChI Key: YRPQGECIWNPAOA-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a fluorinated arylboronic ester derivative featuring a methanol functional group at the benzylic position. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine substituents (electron-withdrawing properties) and the boronic ester moiety (cross-coupling reactivity).

Properties

Molecular Formula

C13H17BF2O3

Molecular Weight

270.08 g/mol

IUPAC Name

[2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

YRPQGECIWNPAOA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a difluorophenyl precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while nucleophilic substitution of the fluorine atoms can introduce various functional groups.

Scientific Research Applications

(2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several boronic ester-containing phenyl methanol derivatives, differing primarily in substitution patterns and functional groups:

Compound Substituents Key Features
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2e) 2-F, 5-boronate, CH2OH Mono-fluoro substitution; boronate at para position relative to methanol.
[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2c) 4-F, 3-boronate, CH2OH Fluorine meta to boronate; distinct aromatic proton environment.
[2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Target) 2,6-diF, 3-boronate, CH2OH Enhanced electron-withdrawal; steric hindrance near boronate.
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 2756163-62-7) 2,6-diF, 3-boronate, OH Phenol group instead of methanol; impacts solubility and reactivity.

Key Structural Insights :

  • The methanol group provides a polar functional handle for further derivatization (e.g., esterification), distinguishing it from phenol derivatives .

Challenges :

  • Steric hindrance from 2,6-difluoro groups may reduce reaction efficiency compared to less-substituted analogs.
  • Purification may require specialized techniques due to increased polarity from the methanol group .

Physicochemical Properties

Property Target Compound 2c 2,6-Difluoro Phenol
Melting Point Not reported 80–82 °C Not reported
Purity Likely >95% (based on analogs) 69% yield (reported) 98% (commercially available)
Solubility Moderate in polar solvents (methanol, DMSO) Soluble in methanol (synthesis medium) Lower solubility due to phenol group
NMR Features Expected δ 4.5–4.6 ppm (CH2OH), aromatic shifts δ 7.68 (t, J = 3.4 Hz), 4.57 ppm (CH2OH) Not reported

Data Tables

Table 1: Comparative Yields of Synthesized Analogs

Compound Starting Material Yield Reference
2e 4-Fluoro-3-formylphenylboronic acid 95%
2c 2-Fluoro-3-formylphenylboronic acid 69%
2a 4-Formylbenzeneboronic acid 97%

Table 2: Commercial Availability of Related Boronates

Compound (CAS) Purity Supplier Reference
2756163-62-7 (2,6-diF phenol analog) 98% Organoboron Co.
852227-94-2 (pyrazole derivative) 97% Kanto Reagents

Biological Activity

The compound (2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known by its IUPAC name and CAS number 2121512-76-1, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

The molecular formula of this compound is C13H15BF2O3C_{13}H_{15}BF_2O_3, with a molecular weight of 268.07 g/mol. The presence of difluoro and dioxaborolane moieties contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential applications in drug development, particularly in targeting specific enzymes or pathways relevant to disease states.

Antiparasitic Activity

One notable area of investigation is the compound's antiparasitic properties. Studies have shown that modifications in the structure can enhance aqueous solubility and metabolic stability, which are crucial for effective drug design against parasites such as Plasmodium falciparum (the causative agent of malaria). For instance, incorporating polar functionalities has been found to improve solubility while maintaining activity against parasites .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain enzymes. In related studies focusing on similar compounds with dioxaborolane structures, it was observed that these compounds could inhibit cytochrome P450 enzymes, which are critical in drug metabolism. Such inhibition can lead to significant drug-drug interactions that affect therapeutic efficacy .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antimalarial Activity :
    • A study highlighted the optimization of a related scaffold that demonstrated potent activity against P. falciparum. The incorporation of various substituents was shown to enhance antiparasitic efficacy while balancing metabolic stability .
  • Enzyme Interaction Studies :
    • Research indicated that similar compounds could interact with CYP450 isoforms, leading to altered metabolic profiles. These findings suggest that careful structural modifications can mitigate adverse effects while enhancing desired therapeutic outcomes .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntiparasiticEnhanced solubility and stability observed
Enzyme InhibitionModerate inhibition of CYP450 enzymes
Metabolic StabilityImproved with polar functional groups

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Addition of Polar GroupsIncreased solubility
Substituent VariationAltered metabolic stability
Dioxaborolane IntegrationEnhanced enzyme inhibition

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